Home > Products > Screening Compounds P12358 > 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol
1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol - 1423024-59-2

1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol

Catalog Number: EVT-1716659
CAS Number: 1423024-59-2
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ifenprodil

Compound Description: Ifenprodil is a potent and selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated for its therapeutic potential in various neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. []

Relevance: Ifenprodil serves as a critical structural starting point for the development of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol and its analogs. Researchers cleaved and reconstituted a bond within ifenprodil's piperidine ring, leading to the creation of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, a new class of NR2B-selective NMDA receptor antagonists. This structural modification strategy highlights the close relationship between ifenprodil and the target compound, as the latter emerged from efforts to explore and refine the structure of ifenprodil for enhanced potency and selectivity. []

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

Compound Description: This compound is a key intermediate in the synthesis of a series of NR2B-selective NMDA receptor antagonists. It is derived from ifenprodil through a structural modification strategy involving the cleavage and reconstitution of a bond in the piperidine ring. []

Relevance: This compound represents the core structure of a novel class of NR2B-selective NMDA receptor antagonists that are structurally related to 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol. The shared 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol moiety signifies their common structural lineage and their design as conformationally restricted ifenprodil analogs. These compounds, including the target compound, were synthesized to investigate the structure-activity relationship of ifenprodil and explore its potential for improved pharmacological properties. []

WMS-1405 (7-Methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol)

Compound Description: WMS-1405 exhibits high affinity for the NR2B subunit of NMDA receptors (Ki = 5.4 nM) and demonstrates antagonistic activity against the NMDA receptor (IC50 = 360 nM). []

Relevance: WMS-1405, with its 4-phenylbutyl side chain, exemplifies the exploration of N-linked residues in 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols for optimizing NR2B affinity. This systematic structural variation around the shared benzazepin-1-ol core with 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol underscores the effort to fine-tune the pharmacological properties of these compounds as potent and selective NR2B antagonists. []

7-Methoxy-3-(4-phenylcyclohexyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

Compound Description: This derivative displays high affinity for the NR2B subunit (Ki = 10 nM) and also interacts with σ1 (Ki = 33 nM) and σ2 receptors (Ki = 82 nM). []

Relevance: By incorporating a conformationally restricted 4-phenylcyclohexyl side chain into the 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol scaffold, this compound further exemplifies the structure-activity relationship studies conducted within this chemical series. The investigation of diverse substituents, including those present in the target compound, highlights the exploration of structure-activity relationships for potent and selective NR2B antagonists, potentially with improved pharmacological profiles compared to ifenprodil. []

3-[1-(Phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one fumarate (TAK-147)

Compound Description: TAK-147 is a novel acetylcholinesterase (AChE) inhibitor that has shown promising results in ameliorating learning and memory impairments in animal models. It exhibits minimal effects on general behavior and does not induce behavioral depression, suggesting potential as a treatment for Alzheimer's disease. []

Relevance: TAK-147 shares a structural resemblance to 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol, with both compounds featuring a 2,3,4,5-tetrahydro-1H-benzazepine moiety. Although their exact substitution patterns differ, the presence of this common structural element suggests potential similarities in their physicochemical properties and, possibly, their interactions with biological targets. Further investigation is needed to determine the extent to which their shared structural features translate into overlapping pharmacological profiles. []

Overview

1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol is a chemical compound that belongs to the class of benzazepines, which are bicyclic compounds featuring a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has garnered interest due to its potential pharmacological applications, particularly in the fields of psychiatry and neurology.

Source

The compound is synthesized through various chemical methods that typically involve the manipulation of benzazepine derivatives. Research has indicated its relevance in medicinal chemistry, particularly as a potential therapeutic agent for conditions such as depression and anxiety disorders .

Classification

This compound can be classified as an alkaloid due to its nitrogen-containing structure. It is also categorized under psychoactive substances, which indicates its potential effects on the central nervous system.

Synthesis Analysis

Methods

The synthesis of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol typically involves multi-step reactions starting from readily available precursors. A common method includes:

  1. Formation of the Benzazepine Core: The initial step often involves cyclization reactions that form the benzazepine framework. This can be achieved through various cyclization techniques such as Friedel-Crafts reactions or cycloadditions.
  2. Introduction of Functional Groups: Subsequent steps introduce functional groups such as methylamine and hydroxyl groups. This may involve nucleophilic substitutions or reductions.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity and yield .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed for characterization and confirmation of the structure .

Molecular Structure Analysis

Structure

The molecular structure of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol features:

  • A benzazepine core with a tetrahydro configuration.
  • A methylamino group attached to a propan-2-ol moiety.

The structural formula can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

Data

Key spectral data include:

  • Molecular Weight: Approximately 248.34 g/mol.
  • Melting Point: Specific data may vary based on synthesis but generally falls within a range typical for similar compounds.

Spectroscopic data such as 13C^{13}C and 1H^{1}H NMR provide insights into the environment of carbon and hydrogen atoms in the molecule .

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions:

  1. Acid-base Reactions: The presence of the amine group allows for protonation under acidic conditions.
  2. Nucleophilic Substitution: The benzazepine structure can participate in nucleophilic attacks leading to further derivatization.
  3. Reduction Reactions: The hydroxyl group can be converted into various derivatives through reduction processes .

Technical Details

Each reaction pathway requires specific reagents and conditions to optimize yield and selectivity. For instance, using protecting groups during synthesis can prevent unwanted reactions at sensitive sites on the molecule.

Mechanism of Action

Process

The mechanism of action for 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol is primarily linked to its interaction with neurotransmitter systems in the brain.

  1. Serotonin Reuptake Inhibition: Similar compounds have shown potential in inhibiting serotonin reuptake, thus increasing serotonin levels in synaptic clefts.
  2. Dopaminergic Activity: The benzazepine structure suggests possible interactions with dopaminergic pathways, which could influence mood and behavior .

Data

Pharmacological studies indicate that compounds with similar structures exhibit activity at serotonin receptors (e.g., 5HT receptors) and dopamine receptors (e.g., D2 receptors), supporting their use in treating mood disorders .

Physical and Chemical Properties Analysis

Physical Properties

Physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like ethanol but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Data from studies indicate that stability can be influenced by substituents on the benzazepine ring .

Applications

Scientific Uses

1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol has potential applications in:

  • Pharmaceutical Development: As a candidate for antidepressants or anxiolytics due to its neuroactive properties.
  • Research Tools: Used in studies related to neurotransmitter systems and behavioral pharmacology.

Continued research may uncover additional therapeutic uses or improved derivatives that enhance efficacy or reduce side effects associated with existing treatments .

Synthetic Methodologies and Optimization Strategies

Retrosynthetic Analysis of the Benzazepine-Propanol Scaffold

The strategic disassembly of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol follows logical bond disconnections to simplify synthetic planning. The core structure reveals two primary retrosynthetic fragments: the 2,3,4,5-tetrahydro-1H-3-benzazepine ring system and the 1-(methylamino)propan-2-ol side chain. A key disconnection occurs at the C-N bond linking the benzazepine nitrogen to the propanol moiety, suggesting late-stage alkylation as a convergent strategy [1] [9]. Alternative pathways involve pre-formation of the benzazepine core followed by side-chain introduction via reductive amination or nucleophilic substitution [2] [10].

The benzazepine ring itself can be deconstructed to ortho-xylylene dibromide or 2-(2-bromoethyl)benzaldehyde precursors, enabling ring closure through intramolecular N-alkylation or reductive amination approaches [9]. The propanolamine fragment is derived from epichlorohydrin or methyl glycidyl ether, providing electrophilic centers for subsequent coupling. Protecting group strategies become critical, with tert-butoxycarbonyl (Boc) for secondary amines and benzyl groups for alcohols frequently employed to prevent side reactions during fragment assembly [10]. This analysis prioritizes convergent routes that facilitate stereochemical control at the propanolamine chiral center and benzazepine ring fusion positions.

Table 1: Retrosynthetic Disconnection Strategies for Target Compound

Strategic Bond CleavageSynthon ASynthon BCoupling Method
Benzazepine N-C3 bond3-Bromo-1,4-dihydrobenzazepine1-(Methylamino)propan-2-olN-Alkylation
Propanolamine C-N bond3-(Oxiran-2-ylmethyl)-1H-3-benzazepineMethylamineEpoxide Ring-Opening
Benzazepine C3-N bond2-(2-Aminoethyl)benzaldehyde1-(Methylamino)-3-chloropropan-2-olReductive Amination

Microwave-Assisted Cyclization Techniques for Benzazepine Core Formation

Microwave irradiation has revolutionized the synthesis of nitrogen-containing heterocycles like the benzazepine core, offering dramatic reduction in reaction times (from hours to minutes) and improved yields compared to conventional thermal methods. The cyclization step forming the seven-membered ring benefits particularly from microwave dielectric heating, which overcomes kinetic barriers associated with entropically disfavored ring closures [5]. Key benzazepine precursors such as N-[2-(2-bromoethyl)phenethyl]acetamide undergo efficient intramolecular N-alkylation under microwave conditions (120-150°C, 15-30 minutes) using polar aprotic solvents like DMF or NMP, yielding the fused 1,4-diazepine ring system in >85% yield versus ≤60% with conventional heating [5] [10].

Solvent optimization studies reveal that N-methylpyrrolidone (NMP) provides superior results due to its high boiling point and efficient microwave absorption. Catalytic additives such as potassium iodide (10 mol%) facilitate halide displacement through in situ generation of more reactive alkyl iodides. The microwave approach also minimizes decomposition pathways observed in prolonged thermal reactions, producing benzazepine intermediates with higher purity and reduced color formation. Subsequent deprotection and functionalization steps maintain the propanolamine side chain integrity, crucial for biological activity [5] [10]. The significant solubility enhancement (2-3 fold increase) observed in microwave-synthesized benzazepine intermediates compared to conventional methods facilitates downstream purification and derivatization [5].

Table 2: Microwave vs. Conventional Benzazepine Cyclization Parameters

ParameterMicrowave MethodConventional Thermal Method
Temperature Range120-150°C80-100°C
Reaction Time15-30 minutes8-24 hours
Typical Yield82-93%45-65%
Solvent PreferenceNMP, DMFToluene, Xylene
Byproduct Formation<5%15-30%
Energy Consumption50-100 W300-500 W

Stereochemical Control in Asymmetric Synthesis of Chiral Isomers

The propanolamine side chain of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol contains a chiral carbon center necessitating stereoselective synthesis for pharmacological optimization. The (R)-enantiomer typically exhibits superior receptor affinity and metabolic stability, demanding efficient chiral control strategies [1] [8] [9]. Three predominant approaches have been developed:

  • Chiral Pool Utilization: Starting from naturally occurring chiral precursors like (S)-propylene oxide or (R)-epichlorohydrin, which undergo regioselective ring-opening by benzazepine nitrogen nucleophiles. This approach provides enantiomerically pure (>98% ee) products but is limited to available chiral pool building blocks [4] [8].

  • Catalytic Asymmetric Synthesis: Employing chiral transition metal complexes (e.g., Jacobsen's Co-salen catalysts) for enantioselective epoxide ring-opening reactions. The 3-substituted benzazepine nucleophile attacks the less substituted carbon of methyl glycidyl ether under catalyst control, delivering the (R)-propanolamine derivative in 88-92% ee [8] [9]. Organocatalysts derived from cinchona alkaloids facilitate Michael additions to nitroalkenes followed by reduction, achieving up to 95% ee.

  • Enzymatic Resolution: Racemic mixtures of the target compound or advanced intermediates undergo selective acylation/hydrolysis using immobilized lipases (e.g., Candida antarctica Lipase B). The (S)-enantiomer is preferentially acetylated with vinyl acetate, allowing separation of the unreacted (R)-isomer in >99% ee, albeit with maximum 50% yield [3] [9].

Salt formation with chiral resolving agents like (R,R)-di-p-toluoyl tartaric acid provides an alternative purification strategy, yielding enantiomerically enriched material (94-97% ee) after recrystallization [9]. X-ray crystallographic analysis confirms the absolute configuration of the resolved isomers, with the (R)-enantiomer adopting a biologically preferred conformation stabilized by intramolecular hydrogen bonding between the secondary amine and hydroxyl groups [1] [9].

Table 3: Enantioselective Synthesis Methods Comparison

MethodChiral Controlleree (%)YieldRelative Cost
Chiral Pool Epoxide Opening(R)-Epichlorohydrin>9875-85%Moderate
Metal-Catalyzed Ring-OpeningCo(III)-salen complex88-9280-90%High
Enzymatic Kinetic ResolutionCandida antarctica Lipase B>9945-48%Low-Moderate
Diastereomeric Salt Cryst.(R,R)-Di-p-toluoyl tartaric acid94-9760-70%Moderate

Derivatization Pathways for Salt Formation and Prodrug Development

The secondary amine and hydroxyl functionalities in 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol enable diverse derivatization strategies to enhance physicochemical properties and pharmacokinetic profiles. Salt formation represents the most straightforward modification, with hydrochloride and oxalate salts predominating due to improved crystalline stability and aqueous solubility [4] [9]. The hydrochloride salt is prepared by treating the free base with concentrated HCl in anhydrous diethyl ether, yielding a hygroscopic white solid (melting point 192-195°C) with solubility >50 mg/mL in water versus <5 mg/mL for the free base [4]. Fumarate and maleate salts offer lower hygroscopicity and are formed by stoichiometric reaction with the respective dicarboxylic acids in ethanol.

Prodrug approaches focus on masking the polar hydroxyl group through esterification or carbonate formation to enhance membrane permeability. Bioreversible linkages include:

  • Acetyl ester prodrugs: Synthesized via acetic anhydride reaction under mild base catalysis, providing rapid hydrolysis in plasma (t₁/₂ = 15-30 minutes) by esterases [7] [10].
  • Pivaloyloxymethyl (POM) carbonate: Prepared by alkylation with chloromethyl pivalate, offering enhanced lipophilicity (log P increase >2 units) and slower enzymatic hydrolysis (t₁/₂ = 2-4 hours) for sustained release [7].
  • Phosphate esters: Enable aqueous solubility >100 mg/mL for parenteral formulations, generated by phosphochloridate reaction followed by deprotection [7].

For targeted delivery, PEGylated derivatives utilize amine-reactive N-hydroxysuccinimide (NHS) esters of poly(ethylene glycol) (MW 350-5000 Da) to conjugate the benzazepine nitrogen, significantly altering biodistribution patterns [7]. Antibody-drug conjugates (ADCs) employ heterobifunctional linkers (e.g., maleimide-PEG₄-NHS) to tether the compound to tumor-specific antibodies via the secondary amine, demonstrating site-selective drug release in preclinical models [7].

Table 4: Salt and Prodrug Derivatives with Key Properties

Derivative TypeRepresentative StructureAqueous SolubilityLog D₇.₄Conversion Rate (t₁/₂)
Free BaseParent Compound<5 mg/mL1.2N/A
Hydrochloride Salt• HCl>50 mg/mL-0.8*N/A
Fumarate Salt• 0.5 HO₂CCH=CHCO₂H32 mg/mL-1.2*N/A
Acetyl Ester ProdrugCH₃C(O)OR8 mg/mL2.715-30 min
POM Carbonate Prodrug(CH₃)₃CC(O)OCH₂OC(O)OR<1 mg/mL3.92-4 hours
Disodium Phosphate ProdrugNa⁺⁻O₃P(O)OR>100 mg/mL-0.545-90 min

*Measured for ionized form at pH 7.4

Properties

CAS Number

1423024-59-2

Product Name

1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol

IUPAC Name

1-(methylamino)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-2-ol

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-15-10-14(17)11-16-8-6-12-4-2-3-5-13(12)7-9-16/h2-5,14-15,17H,6-11H2,1H3

InChI Key

LYZFHGGHLJXNOG-UHFFFAOYSA-N

SMILES

CNCC(CN1CCC2=CC=CC=C2CC1)O

Canonical SMILES

CNCC(CN1CCC2=CC=CC=C2CC1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.